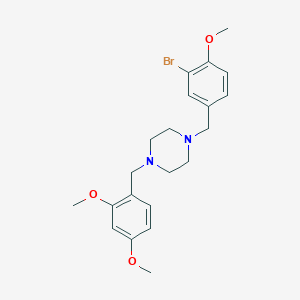![molecular formula C23H24N8O3S B442447 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B442447.png)
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a unique combination of benzotriazole and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazole and triazole rings, followed by their functionalization and coupling.
Formation of Benzotriazole and Triazole Rings: The benzotriazole ring can be synthesized from o-phenylenediamine and nitrous acid, while the triazole ring can be formed via cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Functionalization: The allyl and benzylidene groups are introduced through alkylation and condensation reactions, respectively.
Coupling: The final step involves the coupling of the functionalized benzotriazole and triazole rings through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.
Substitution: The benzotriazole and triazole rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various functionalized benzotriazole and triazole derivatives
Applications De Recherche Scientifique
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in heterocyclic chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mécanisme D'action
The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-isopropylbenzylidene)acetohydrazide
- **2-(3’-allyl-2’-hydroxy-5’-methylphenyl)benzotriazole
Uniqueness
The uniqueness of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H24N8O3S |
|---|---|
Poids moléculaire |
492.6g/mol |
Nom IUPAC |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H24N8O3S/c1-4-11-30-21(14-31-19-8-6-5-7-18(19)25-29-31)26-28-23(30)35-15-22(32)27-24-13-16-9-10-17(33-2)12-20(16)34-3/h4-10,12-13H,1,11,14-15H2,2-3H3,(H,27,32)/b24-13+ |
Clé InChI |
JSNSWJPCMVQXEG-ZMOGYAJESA-N |
SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B442364.png)

![1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)





![1-(2,4-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442376.png)





